1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Description
1,3-Dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a purine dione derivative with a complex substitution pattern. The core structure consists of a xanthine-like scaffold (purine-2,6-dione) modified at positions 1, 3, 7, and 8. Key features include:
Properties
CAS No. |
476480-04-3 |
|---|---|
Molecular Formula |
C18H20N4O3S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-oxopropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O3S/c1-11-5-7-13(8-6-11)9-22-14-15(19-17(22)26-10-12(2)23)20(3)18(25)21(4)16(14)24/h5-8H,9-10H2,1-4H3 |
InChI Key |
HMUGEHPKYMIORT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)C)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamides under acidic conditions.
Introduction of Methyl Groups: Methylation of the purine core is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Sulfanyl Group Addition: The sulfanyl group is added through a thiolation reaction using thiourea and subsequent oxidation to form the desired sulfanyl group.
Final Functionalization: The oxopropyl group is introduced through an acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxopropyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Benzyl chloride, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential effects on cellular processes and as a probe for understanding purine metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in purine metabolism.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Biological Activity
1,3-Dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, also known as a derivative of purine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Purine Base : The core structure is based on the purine scaffold, which is known for its role in various biological processes.
- Substituents : The presence of dimethyl and 4-methylbenzyl groups, along with a sulfanyl group, contributes to its unique properties and biological activities.
Pharmacological Effects
Research indicates that 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione exhibits various pharmacological effects:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers in vitro and in vivo.
- Antitumor Activity : Preliminary studies suggest potential antitumor effects against specific cancer cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Reactive Oxygen Species (ROS) : The antioxidant activity may stem from its ability to scavenge free radicals.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and cell proliferation.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antioxidant Activity :
- Researchers evaluated the compound's ability to reduce oxidative stress in human cell lines.
- Results indicated a dose-dependent reduction in ROS levels.
-
Anti-inflammatory Study :
- The compound was tested in a murine model of inflammation.
- Findings showed a significant decrease in pro-inflammatory cytokines compared to control groups.
-
Antitumor Activity Assessment :
- In vitro tests on cancer cell lines demonstrated that the compound inhibits cell proliferation effectively.
- Further studies are required to elucidate the underlying mechanisms.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
